3-Methoxypyrene-1,6-dione

Catalog No.
S16002197
CAS No.
102117-68-0
M.F
C17H10O3
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypyrene-1,6-dione

CAS Number

102117-68-0

Product Name

3-Methoxypyrene-1,6-dione

IUPAC Name

3-methoxypyrene-1,6-dione

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C17H10O3/c1-20-15-8-14(19)11-4-2-9-3-7-13(18)10-5-6-12(15)17(11)16(9)10/h2-8H,1H3

InChI Key

GGXZZHKDPPSDTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C3C1=CC=C4C3=C(C=C2)C=CC4=O

3-Methoxypyrene-1,6-dione is an organic compound with the molecular formula C17H10O3C_{17}H_{10}O_{3} and a molecular weight of approximately 262.26 g/mol. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the pyrene structure, specifically at the 3-position, along with two carbonyl groups at the 1 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields, including environmental chemistry and pharmaceuticals .

Typical of compounds containing carbonyl groups. These include:

  • Oxidation: The methoxy group can be oxidized to form a corresponding carbonyl compound.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.

These reactions are significant for synthesizing related compounds and studying their reactivity and stability in different environments.

Research indicates that 3-Methoxypyrene-1,6-dione exhibits biological activity, particularly in relation to its potential as a mutagen or carcinogen. Compounds derived from pyrene have been shown to interact with DNA, leading to the formation of adducts that may disrupt normal cellular functions. This interaction can result in mutations and has implications for cancer research . Additionally, studies have suggested that certain bacterial strains can degrade pyrene and its derivatives, indicating potential pathways for bioremediation in contaminated environments .

The synthesis of 3-Methoxypyrene-1,6-dione typically involves several steps:

  • Starting Material: The process often begins with pyrene as the starting material.
  • Methoxylation: Pyrene is treated with sodium methoxide in a suitable solvent at elevated temperatures to introduce the methoxy group.
  • Oxidation: The resulting compound undergoes oxidation to introduce the carbonyl groups at the 1 and 6 positions.

Alternative methods may include halogenation followed by nucleophilic substitution reactions to achieve the desired functional groups .

3-Methoxypyrene-1,6-dione has several applications:

  • Environmental Chemistry: It serves as a model compound for studying the degradation of polycyclic aromatic hydrocarbons in contaminated soils and sediments.
  • Pharmaceutical Research: Due to its biological activity, it may be investigated for potential therapeutic effects or as a lead compound in drug development.
  • Analytical Chemistry: It can be used as a standard in analytical techniques for detecting polycyclic aromatic hydrocarbons.

Interaction studies involving 3-Methoxypyrene-1,6-dione focus on its behavior in biological systems. For instance, investigations into how this compound interacts with enzymes involved in metabolic pathways have revealed insights into its potential toxicity and mutagenicity. Additionally, studies on microbial degradation highlight how certain bacteria can metabolize this compound, which could inform bioremediation strategies for polluted environments .

Several compounds share structural similarities with 3-Methoxypyrene-1,6-dione. These include:

  • Pyrene: The parent compound from which 3-Methoxypyrene-1,6-dione is derived; it lacks the methoxy and carbonyl functionalities but shares similar polycyclic aromatic characteristics.
  • 1-Hydroxypyrene: A metabolite of pyrene known for its biological activity; it is more polar than 3-Methoxypyrene-1,6-dione due to the presence of a hydroxyl group.
  • Phenanthrenequinone: Another derivative that exhibits similar reactivity patterns due to its quinone structure.

Comparison Table

CompoundMolecular FormulaKey Features
3-Methoxypyrene-1,6-dioneC17H10O3C_{17}H_{10}O_{3}Methoxy group; two carbonyls
PyreneC16H10C_{16}H_{10}Parent compound; no functional groups
1-HydroxypyreneC16H10OC_{16}H_{10}OHydroxyl group; more polar
PhenanthrenequinoneC14H8O2C_{14}H_{8}O_{2}Quinone structure; reactive

Each of these compounds has unique properties that determine their behavior in biological systems and environmental contexts. The presence of functional groups like methoxy or hydroxyl significantly alters their solubility and reactivity compared to pyrene itself.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

262.062994177 g/mol

Monoisotopic Mass

262.062994177 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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